

Toxicological Profile of Picoxystrobin on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

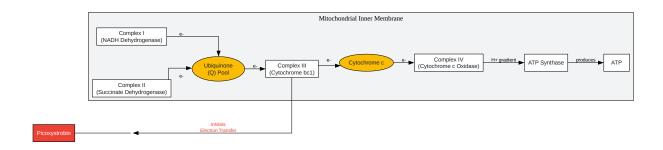
Abstract

Picoxystrobin, a broad-spectrum fungicide belonging to the strobilurin group, is widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[1][2][3][4] While effective against target fungi, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of picoxystrobin on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. It summarizes key toxicological endpoints, details the experimental protocols typically employed in these assessments, and visualizes the fungicide's mode of action and experimental workflows.

Mode of Action

Picoxystrobin's fungicidal activity stems from its ability to disrupt cellular respiration.[4] Specifically, it acts as a Quinone outside Inhibitor (QoI), binding to the Qo site of the cytochrome bc1 complex within the mitochondrial respiratory chain.[1][2][3] This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[2][5] This mechanism of action is not exclusive to fungi and can affect other organisms that rely on mitochondrial respiration for energy production.[2][5]





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Figure 1: Picoxystrobin's Mode of Action - Inhibition of Mitochondrial Respiration.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative toxicological data for picoxystrobin on various non-target organisms.

Aquatic Organisms

Picoxystrobin is classified as highly to very highly toxic to fish and aquatic invertebrates.[1]

Table 1: Acute and Chronic Toxicity of Picoxystrobin to Aquatic Organisms



Organism	Species	Endpoint	Value (µg/L)	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	55 - 75	[6]
Pimephales promelas (Fathead Minnow)	96-hour LC50	65	[6]	
Cyprinus carpio (Common Carp)	96-hour LC50	160	[6]	
Lepomis macrochirus (Bluegill Sunfish)	96-hour LC50	96	[6]	
Freshwater Fish (unspecified)	Acute	32.5	[1]	
Freshwater Fish (unspecified)	Chronic	36	[1]	
Aquatic Invertebrates	Daphnia magna (Water Flea)	48-hour EC50	18 - 20	[6]
Freshwater Invertebrate (unspecified)	Acute	12	[1]	
Freshwater Invertebrate (unspecified)	Chronic	1	[1]	
Aquatic Plants	Scenedesmus capricornutum (Green Algae)	72-hour EbC50	56	[6]
Scenedesmus capricornutum (Green Algae)	72-hour ErC50	260	[6]	_



Non-vascular Aquatic Plant - (unspecified)	26	[1]	
Vascular Aquatic Plant - (unspecified)	210	[1]	

Terrestrial Invertebrates

Picoxystrobin has shown detrimental effects on some terrestrial invertebrates, particularly earthworms.

Table 2: Toxicity of Picoxystrobin to Terrestrial Invertebrates

Organism	Species	Endpoint	Value	Reference
Honeybees	Apis mellifera	48-hour LD50 (Contact)	>200 μ g/bee	[6]
Earthworms	Eisenia fetida	Acute LC50	6.7 mg/kg soil	[7]

Studies have indicated that picoxystrobin can lead to a decrease in the community and quantity of earthworms, with a notable reduction in juvenile earthworms.[5] For honeybees, while the acute contact toxicity appears low, studies on drones have shown that exposure to picoxystrobin can significantly reduce survival rates, body weight, and sperm concentration, indicating adverse effects on their health and reproductive capacity.[5][8][9] A single exposure during the larval stage of Africanized honeybees has been shown to increase larval mortality and reduce the emergence of adult bees.[10]

Avian Species

The risk to birds is considered uncertain based on the lack of a definitive endpoint in some studies, leading to requests for additional data from registrants.[1]

Table 3: Toxicity of Picoxystrobin to Avian Species



Organism	Species	Endpoint	Value (mg/kg)	Reference
Bobwhite Quail	Colinus virginianus	Acute Oral LD50	>2250	[6]
5-day Dietary LC50	>2250	[3]		
8-day Dietary LD50	>5200	[6]		
Mallard Duck	Anas platyrhynchos	5-day Dietary LC50	>5200	[6]
21-week NOEC	1350	[3]		

Mammals

Picoxystrobin exhibits low acute oral and dermal toxicity in mammals.[11] The most consistently observed effects across different species and study durations are decreased body weight, reduced food consumption, and diarrhea.[2]

Table 4: Toxicity of Picoxystrobin to Mammals



Organism	Species	Endpoint	Value (mg/kg bw/day unless otherwise noted)	Reference
Rat	-	Acute Oral LD50	>5000 mg/kg	[3]
-	Acute Dermal LD50	>2000 mg/kg	[3]	
-	Acute Inhalation LC50	>2.12 mg/L (4h)	[3]	
-	Acute Neurotoxicity LOAEL	200	[12][13]	
-	Developmental Toxicity NOAEL (Maternal)	30	[11]	
-	Developmental Toxicity NOAEL (Fetal)	30	[11]	
Rabbit	-	Developmental Toxicity NOAEL	25	[12][13]
Dog	-	1-year Chronic Toxicity NOAEL	4.3 - 4.6	[3][12][13]

There is "suggestive evidence of carcinogenic potential" for picoxystrobin, with an increase in benign testicular tumors in male rats at high doses.[2][14] However, no tumors were observed in female rats or in mice, and there is no concern for mutagenicity.[2][14]

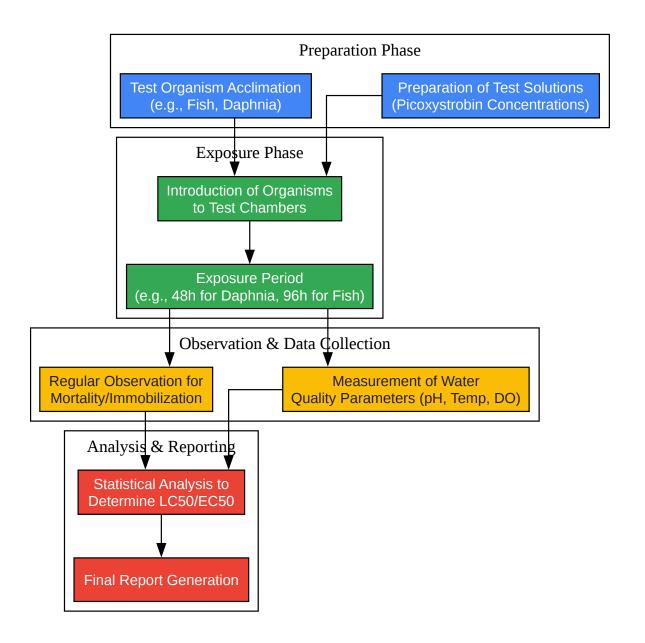
Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized test guidelines, most notably those established by the Organisation for Economic Co-operation



and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data. Below are detailed descriptions of the methodologies for key experiments cited.

Aquatic Toxicity Testing



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Figure 2: General Workflow for Acute Aquatic Toxicity Testing.



- Fish, Acute Toxicity Test (Following OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Juvenile fish are exposed to various concentrations of picoxystrobin in a semi-static or flow-through system. Observations of mortality and other sublethal effects are made at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.
- Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202): This 48-hour test assesses the acute toxicity to Daphnia magna.[4][15] Young daphnids (less than 24 hours old) are exposed to a range of picoxystrobin concentrations.[4][10] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[4][15] Observations are made at 24 and 48 hours to determine the EC50, the concentration at which 50% of the daphnids are immobilized.[4][10][15]
- Alga, Growth Inhibition Test (Following OECD Guideline 201): This 72-hour test evaluates
 the effect of picoxystrobin on the growth of freshwater algae.[3][16] Exponentially growing
 cultures of a selected algal species are exposed to different concentrations of the test
 substance.[3][16][17] The inhibition of growth is measured by assessing the algal biomass
 (cell count or fluorescence) over time, from which the EC50 for growth rate inhibition is
 calculated.[3][17]
- Fish, Early-life Stage Toxicity Test (Following OECD Guideline 210): This test assesses the toxicity to the early life stages of fish, from fertilized eggs to free-feeding fry.[7][18] Fish are exposed to a range of picoxystrobin concentrations, and endpoints such as hatching success, larval survival, growth (length and weight), and morphological or behavioral abnormalities are evaluated.[7]
- Daphnia magna Reproduction Test (Following OECD Guideline 211): This is a 21-day chronic toxicity test that evaluates the impact of picoxystrobin on the reproductive output of Daphnia magna.[19][20][21] The total number of live offspring produced per parent animal is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[19][20]

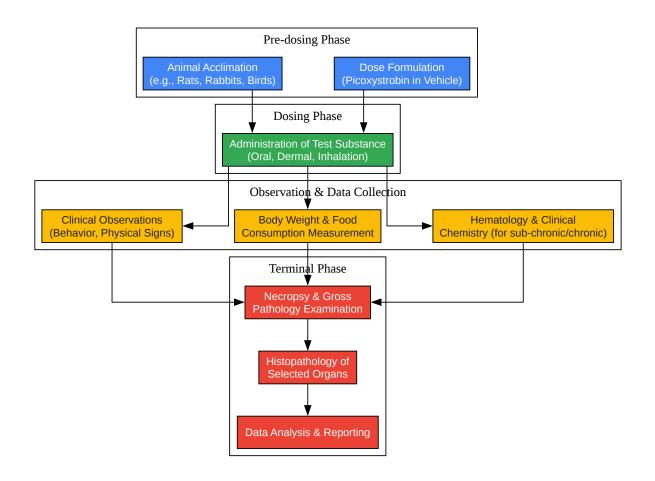
Terrestrial Ecotoxicity Testing



- Earthworm, Reproduction Test (Following OECD Guideline 222): This test evaluates the sublethal effects of picoxystrobin on the reproduction of adult earthworms (Eisenia fetida or Eisenia andrei) over an 8-week period.[6][22][23] Adult worms are exposed to different concentrations of picoxystrobin mixed into artificial soil.[6][22] After 4 weeks, adult mortality and changes in body weight are assessed.[6] The adult worms are then removed, and the soil is incubated for another 4 weeks to allow for the hatching of cocoons.[24] The number of juvenile worms is then counted to assess the reproductive output.[6][24]
- Honeybee, Acute Oral and Contact Toxicity Tests (Following OECD Guidelines 214 and 213, respectively): These tests determine the acute toxicity of picoxystrobin to adult honeybees. In the oral toxicity test, bees are fed a single dose of the test substance in a sucrose solution.
 In the contact toxicity test, the substance is applied directly to the dorsal thorax of the bees.
 Mortality is recorded over 48 to 96 hours to determine the LD50.

Mammalian and Avian Toxicity Testing





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- To cite this document: BenchChem. [Toxicological Profile of Picoxystrobin on Non-Target Organisms: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12398175#toxicological-profile-of-picoxystrobin-on-non-target-organisms]

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